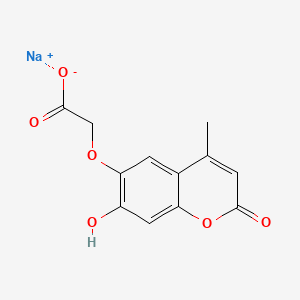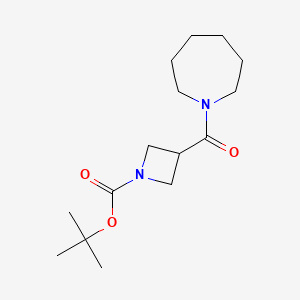
Metesculetol sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metesculetol sodium, also known as permethol, is a derivative of vitamin P. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used in oral care products to help stop gum bleeding, relieve inflammation, and nourish gum tissues .
Métodos De Preparación
The synthesis of metesculetol sodium involves several steps. The primary synthetic route includes the reaction of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with sodium hydroxide to form the sodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Metesculetol sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Metesculetol sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and membrane permeability.
Medicine: It is used in oral care products to treat gum diseases and inflammation.
Industry: This compound is used in the formulation of various pharmaceutical and cosmetic products .
Mecanismo De Acción
The mechanism of action of metesculetol sodium involves its interaction with cellular membranes. By increasing capillary resistance and reducing membrane permeability, it helps to stabilize blood vessels and reduce inflammation. The molecular targets and pathways involved include the modulation of membrane proteins and enzymes that regulate vascular permeability .
Comparación Con Compuestos Similares
Metesculetol sodium can be compared with other similar compounds such as:
Esculetin: Another derivative of vitamin P, known for its antioxidant properties.
Coumarin: A compound with similar chemical structure but different biological activities.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific application in oral care and its ability to modulate capillary resistance and membrane permeability .
Propiedades
Número CAS |
53285-61-3 |
|---|---|
Fórmula molecular |
C12H9NaO6 |
Peso molecular |
272.19 g/mol |
Nombre IUPAC |
sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate |
InChI |
InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
UTRDATDGJKWVBG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+] |
Números CAS relacionados |
52814-39-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)





![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one](/img/structure/B15126907.png)
![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)

![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)
